The synthesis of Paclitaxel-13C6 involves several advanced methods that utilize stable isotopes to trace metabolic pathways.
Methods: Common synthetic routes include:
The molecular structure of Paclitaxel-13C6 retains the core structure of paclitaxel with specific isotopic labeling.
Structure: The compound features a complex tetracyclic ring system with a unique side chain. The incorporation of six carbon-13 atoms alters the mass spectrum profile, allowing for precise tracking in biological studies.
Data: The molecular formula for paclitaxel is C47H51NO14, while Paclitaxel-13C6 has a similar formula with the inclusion of six carbon-13 isotopes, which can be monitored using mass spectrometry techniques.
Paclitaxel-13C6 participates in various chemical reactions that are crucial for its function as a therapeutic agent.
Paclitaxel exerts its effects primarily through:
Studies have shown that formulations using ionic liquids can enhance solubility and stability, addressing issues related to hypersensitivity reactions commonly associated with traditional paclitaxel formulations .
Paclitaxel-13C6 serves several important roles in scientific research:
Paclitaxel-13C6 is a stable isotope-labeled analog of the potent anticancer drug paclitaxel, where six carbon atoms are replaced with the non-radioactive carbon-13 (13C) isotope. This engineered compound retains the biological activity of native paclitaxel while enabling precise tracking and quantification in complex biological matrices. Its development addresses critical challenges in pharmaceutical research, including the need for accurate metabolite identification and pharmacokinetic analysis without disrupting the molecular structure’s integrity. As a high-purity internal standard, Paclitaxel-13C6 facilitates advanced mass spectrometry-based assays essential for modern oncology drug development and metabolic studies [3] [8].
Paclitaxel-13C6 (molecular formula: C4113C6H51NO14) features a molecular weight of 859.87 g/mol, compared to 853.91 g/mol for unlabeled paclitaxel. The six 13C atoms are specifically incorporated into the benzoyl group of the molecule, replacing all carbon atoms in that moiety. This strategic labeling minimizes alterations to the core taxane structure while maximizing detectability via mass shifts in analytical assays [3] [6].
Physicochemical Properties:
Table 1: Comparative Physicochemical Properties of Paclitaxel and Paclitaxel-13C6
Property | Paclitaxel | Paclitaxel-13C6 |
---|---|---|
Molecular Formula | C47H51NO14 | C4113C6H51NO14 |
Molecular Weight | 853.91 g/mol | 859.87 g/mol |
CAS Number | 33069-62-4 | Not assigned |
Isotopic Enrichment | Natural (1.1% 13C) | ≥98% at benzoyl group |
Key Analytical Use | Therapeutic agent | Mass spectrometry internal standard |
The benzoyl-specific labeling creates a consistent 6 Da mass difference detectable in LC-MS/MS systems, allowing clear differentiation from endogenous paclitaxel and its metabolites. This precision is critical for eliminating background noise in pharmacokinetic studies [3] [7].
The synthesis of isotopically labeled paclitaxel analogs evolved from groundbreaking work on paclitaxel itself. After Robert Holton’s first total synthesis in 1994, researchers recognized the need for isotopically labeled versions to overcome analytical challenges in drug metabolism studies [1]. Early efforts focused on semisynthetic approaches using 10-deacetylbaccatin III from Taxus species, similar to Bristol-Myers Squibb’s commercial production method. However, incorporating stable isotopes required innovative strategies:
Table 2: Evolution of Paclitaxel-13C6 Synthesis Methods
Period | Method | Isotopic Purity | Yield | Limitations |
---|---|---|---|---|
1995–2000 | Precursor-fed cell culture | <30% | Low | Uncontrolled labeling positions |
2000–2010 | Semisynthesis from baccatin | 80–90% | 15–20% | Multistep purification required |
2010–present | Directed synthesis with 13C6-benzoyl chloride | ≥98% | 40–50% | High cost of labeled starting materials |
Commercial production (e.g., by LGC Standards and TRC) now leverages optimized semisynthesis, with rigorous QC via HPLC and high-resolution MS to verify isotopic distribution. Current pricing reflects synthesis complexity: ~$340/0.5mg for research quantities [6] [8].
Stable isotope labeling has revolutionized drug development, with Paclitaxel-13C6 exemplifying three transformative applications:
A. Quantitative Bioanalysis Enhancement:As an internal standard in LC-MS/MS assays, Paclitaxel-13C6 corrects for matrix effects, ion suppression, and extraction variability during paclitaxel quantification in plasma/tissues. Its near-identical chemical behavior co-elutes with native paclitaxel while the 6 Da mass shift enables unambiguous detection. This allows precise pharmacokinetic profiling at sub-ng/mL concentrations—critical for dose optimization in oncology [3] [7]. For example, Christner et al. (2019) achieved <5% inter-day variability in paclitaxel assays using Paclitaxel-13C6, improving upon traditional UV-based methods [3].
B. Metabolic Pathway Elucidation:In tracer studies, Paclitaxel-13C6 enables tracking of metabolic fate without radioactive hazards. When administered with unlabeled drug, mass spectrometry can distinguish:
C. Drug Delivery System Evaluation:Paclitaxel-13C6 facilitates in vitro/in vivo correlation (IVIVC) studies for nanocarriers and polymeric formulations. By spiking the labeled compound into release media or plasma, researchers can:
Table 3: Research Applications Enabled by Paclitaxel-13C6
Application | Experimental Design | Key Advantage |
---|---|---|
Pharmacokinetic Studies | IV administration with LC-MS/MS analysis | Eliminates matrix effects; achieves ng/mL quantification |
Metabolite Identification | Incubation with liver microsomes + HRMS | Distinguishes drug-derived metabolites from endogenous compounds |
Protein Binding Assays | Equilibrium dialysis with MS detection | Quantifies free vs. albumin-bound fractions |
Nanoparticle Release Testing | Sink-condition studies with simulated body fluid | Tracks released drug without disrupting nanoparticles |
The future of such labeled compounds lies in expanding applications to single-cell metabolomics and real-time flux analysis. Emerging techniques like DESI-MSI (desorption electrospray ionization mass spectrometry imaging) could map Paclitaxel-13C6 distribution in tumor sections at cellular resolution, providing unprecedented spatial pharmacokinetic data [5] [7].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7